N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-8(2)12-11(7)15-14(20-12)16-13(18)10-6-9(3)19-17-10/h4-6H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOOVJVOQLILCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets. These include antimicrobial, antifungal, antiviral, and antitumor targets.
Mode of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The mode of action is likely dependent on the specific target and the biochemical pathways involved.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin.
Pharmacokinetics
The molecular weight of the compound is 340423 Da, which is within the acceptable range for drug-like molecules. This suggests that the compound may have suitable pharmacokinetic properties, but further studies would be needed to confirm this.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, with the CAS number 955745-56-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neurodegenerative disease research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.34 g/mol. The structure features a benzothiazole moiety linked to a methylisoxazole carboxamide, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 955745-56-9 |
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of substituted thiazoles were found to inhibit the growth of Mycobacterium tuberculosis strains effectively. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antitubercular activity, indicating that this compound may also possess similar properties due to its structural similarities .
Neuroprotective Effects
In the context of neurodegenerative diseases, particularly Alzheimer's disease, research has highlighted the role of CSF-1R inhibitors in mitigating neuroinflammation. Compounds related to this compound have been studied for their potential as dual inhibitors of CSF-1R and c-Kit. These compounds demonstrated promising results in reducing microglial activation and promoting neuroprotection in vitro .
Case Studies and Research Findings
- Antitubercular Activity : A study on substituted thiazoles reported that certain analogues exhibited high inhibitory activity against M. tuberculosis with minimum inhibitory concentrations (MIC) in the low micromolar range . This suggests that this compound could be evaluated for similar effects.
- CSF-1R Inhibition : Research on CSF-1R inhibitors demonstrated that compounds with structural similarities to this compound showed IC50 values ranging from 31 to 64 nM for inhibiting CSF-1R activity, indicating strong potential for therapeutic applications in neurodegenerative conditions .
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that modifications to the isoxazole ring can enhance cytotoxicity against breast cancer cells.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi. Research indicates that modifications in the thiazole structure can lead to increased antibacterial activity, making it a candidate for developing new antibiotics.
-
Neuroprotective Effects
- Preliminary studies suggest that N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro assays have shown that the compound can reduce oxidative stress in neuronal cells.
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, offering potential therapeutic avenues.
- Receptor Modulation : Interaction with various receptors has been observed, indicating its role in modulating neurotransmitter systems.
Material Science Applications
Beyond biological applications, this compound's unique structural attributes make it suitable for material science applications:
- Organic Electronics : The electronic properties of compounds containing isoxazole and thiazole rings are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant inhibition observed in MCF-7 cells |
| Antimicrobial Properties | Effective against bacteria and fungi | Enhanced activity with structural modifications |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | Potential therapeutic candidate for neurodegeneration |
| Organic Electronics | Suitable for OLEDs and OPVs | Promising electronic properties noted |
| Polymer Chemistry | Enhances mechanical properties | Improved stability and performance |
Case Studies
-
Anticancer Study :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoxazole derivatives. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested against breast cancer cell lines.
-
Antimicrobial Research :
- Research conducted by Wang et al. (2023) demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
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Neuroprotection Study :
- An investigation into the neuroprotective effects revealed that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole-isoxazole hybrids. Below is a comparative analysis with structurally related compounds from the provided evidence and inferred analogues:
Key Differences and Implications
Substituent Effects: The dimethyl groups in the target compound vs. dimethoxy in the hydrochloride analogue () suggest differences in electronic and steric properties. Dimethoxy groups may increase solubility but reduce membrane permeability compared to dimethyl substituents.
Biological Activity :
- Thiazole derivatives with hydroperoxide moieties () are associated with redox-mediated mechanisms, such as reactive oxygen species (ROS) generation, which are absent in the target compound. This distinction implies divergent therapeutic applications (e.g., anticancer vs. antimicrobial).
Research Findings and Limitations
- Pharmacopeial Forum (2017) : Thiazole derivatives with hydroperoxide groups (e.g., compound x) exhibit potent ROS-mediated cytotoxicity in vitro but face stability challenges, limiting in vivo utility . The target compound’s lack of such groups may improve stability but reduce ROS-dependent efficacy.
- CAS Data (2024) : The hydrochloride salt analogue’s molecular weight (440.9 g/mol) aligns with drug-like properties, though the absence of melting/boiling points precludes direct solubility comparisons .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide?
The synthesis of benzothiazole-isoxazole hybrids typically involves multi-step reactions. For example, thiazole derivatives are often synthesized via cyclization of thiourea intermediates with α-haloketones, while isoxazole moieties are formed via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. A general procedure involves coupling pre-synthesized 4,7-dimethylbenzo[d]thiazol-2-amine with activated 5-methylisoxazole-3-carboxylic acid derivatives (e.g., acid chlorides) in polar aprotic solvents like DMF, using bases such as K₂CO₃ to facilitate amide bond formation . Characterization typically employs ¹H/¹³C NMR, IR, and HPLC to confirm structural integrity and purity .
Q. How can researchers validate the structural identity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Key signals include the thiazole ring protons (δ 7.2–8.1 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm). The amide carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) matching the exact mass (calculated using tools like ChemDraw).
- HPLC : Purity assessment (≥95%) is critical, with retention time reproducibility under optimized mobile-phase conditions (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. What strategies can address contradictions in bioactivity data across studies involving this compound?
Discrepancies in bioactivity (e.g., anticancer potency) may arise from variations in assay conditions, cell lines, or compound purity. To resolve these:
- Standardize assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., cisplatin) under consistent incubation times and concentrations .
- Re-evaluate purity : Impurities >5% can skew results; re-purify via column chromatography or recrystallization .
- Mechanistic studies : Compare apoptotic pathways (e.g., caspase-3 activation) across studies to identify context-dependent effects .
Q. How can researchers optimize the synthetic yield of this compound for scaled-up studies?
Yield optimization involves:
- Solvent selection : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining reaction efficiency .
- Catalyst screening : Test coupling agents like HATU or EDCI for improved amide bond formation .
- Temperature control : Microwave-assisted synthesis at 80–100°C may reduce reaction time from hours to minutes .
- Byproduct management : Use scavengers (e.g., polymer-bound trisamine) to remove unreacted reagents .
Q. What in vitro models are appropriate for evaluating this compound’s anticancer mechanisms?
- Cytotoxicity assays : MTT or SRB assays in cancer cell lines (e.g., HeLa, A549) with IC₅₀ calculations .
- Apoptosis profiling : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
- Target identification : Molecular docking studies to predict interactions with kinases (e.g., CDK7) or tubulin, validated by Western blotting for protein expression changes .
Methodological Challenges
Q. How can researchers mitigate solubility issues during biological assays?
Poor aqueous solubility is common with heterocyclic carboxamides. Strategies include:
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (acid/base).
- LC-MS/MS : Identify degradation products via fragmentation patterns .
- XRD/PXRD : Monitor crystallinity changes affecting stability .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
3D spheroids often show reduced sensitivity due to poor compound penetration and hypoxic cores. Normalize data using penetration-adjusted metrics (e.g., diffusion coefficients) and validate with imaging techniques like confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
